molecular formula C18H10FNO3 B11779702 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

Cat. No.: B11779702
M. Wt: 307.3 g/mol
InChI Key: IFZQHANZPPCBKM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H10FNO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one

InChI

InChI=1S/C18H10FNO3/c19-14-9-5-4-6-12(14)10-11-15-20-17(21)16(18(22)23-15)13-7-2-1-3-8-13/h1-9,21H

InChI Key

IFZQHANZPPCBKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC=CC=C3F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one typically involves multi-step organic reactions. One common method involves the coupling of 2-fluorophenylacetylene with a suitable oxazinone precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Research indicates that 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one exhibits several promising biological activities:

  • Anticancer Properties :
    • The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Studies indicate that it may inhibit tumor growth or induce apoptosis in malignant cells due to its ability to interact with critical biological targets .
    • In vitro evaluations have demonstrated significant growth inhibition rates against several human tumor cell lines, highlighting its efficacy as a candidate for further development in cancer therapeutics .
  • Anti-inflammatory Effects :
    • The presence of the hydroxyl group in the structure may enhance its ability to modulate inflammatory pathways, positioning it as a potential treatment for inflammatory diseases.
  • Binding Affinity Studies :
    • Interaction studies have focused on the compound's binding affinity with various enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for guiding future drug design efforts .

Potential Applications

Given its unique structure and biological properties, this compound has potential applications in:

  • Medicinal Chemistry :
    • Development of new therapeutic agents targeting cancer and inflammatory diseases.
    • Exploration as a lead compound for further modifications to improve efficacy and selectivity against specific biological targets.
  • Materials Science :
    • Potential use in developing organic electronic materials or sensors due to its unique structural properties and electronic characteristics .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructureKey FeaturesBiological Activity
4-HydroxyquinolineStructureHydroxy group on quinolineAntibacterial properties
2-(Phenylethynyl)-4-hydroxybenzaldehydeStructureEthynyl and aldehyde groupsAnticancer activity
N-(2-Fluorophenyl)acetamideStructureAcetamide linked to fluorophenylAnalgesic properties

While these compounds exhibit overlapping characteristics, this compound stands out due to its specific combination of functional groups and oxazine framework, enhancing its biological interactions compared to others .

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The ethynyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
  • CAS : 1956377-05-1
  • Molecular Formula: C₁₈H₁₀FNO₃
  • Molecular Weight : 307.28 g/mol
  • Structure : The compound features a 1,3-oxazin-6-one core substituted with a phenyl group at position 5, a hydroxyl group at position 4, and a 2-fluorophenyl-ethynyl moiety at position 2.

Comparison with Structural Analogs

5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one

  • CAS : 1956370-01-6
  • Molecular Formula: C₁₈H₁₀FNO₃ (identical to the target compound)
  • Key Differences: Substituent Positions: The fluorophenyl and phenyl-ethynyl groups are swapped: the fluorophenyl occupies position 5, while the phenylethynyl group is at position 2. Implications: This positional isomerism may alter electronic distribution, solubility, and intermolecular interactions.

5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one

  • CAS : 1956331-58-0
  • Molecular Formula: C₁₈H₉F₂NO₃
  • Key Differences: Fluorination: Contains two fluorine atoms (one at position 5 on the phenyl ring and another on the ethynyl-linked 2-fluorophenyl group), increasing molecular weight to 325.3 g/mol. Polarity: The additional fluorine may enhance lipophilicity and metabolic stability compared to the mono-fluorinated target compound, which is critical in drug design .
  • Structural Insights: The Smiles notation (O=c1oc(C#Cc2ccccc2F)nc(O)c1-c1ccccc1F) highlights the dual fluorination, which could influence π-π stacking interactions or binding affinity in biological systems .

Key Observations :

  • Positional isomerism (Analog 1) and fluorination patterns (Analog 2) significantly differentiate these compounds.
  • The target compound’s single fluorine and substituent arrangement may offer a balance between reactivity and stability, making it more synthetically accessible than its difluorinated analog .

Research Implications

While detailed pharmacological or physicochemical data are absent in the provided sources, structural comparisons highlight the importance of:

Fluorine Placement : Influences electronic effects and bioavailability.

Substituent Geometry : Affords distinct intermolecular interactions (e.g., hydrogen bonding, hydrophobic effects).

Commercial Viability : Availability impacts practical research utility.

Further studies should prioritize experimental characterization (e.g., solubility, melting points, biological activity) to validate these hypotheses.

Biological Activity

The compound 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a unique oxazine ring and functional groups including a hydroxy and fluorophenyl moiety, this compound exhibits promising properties that may be leveraged for therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C18H10FNO3C_{18}H_{10}FNO_3, with a molecular weight of approximately 307.28 g/mol. Its structure includes:

  • Oxazine ring : A six-membered ring containing one nitrogen atom.
  • Fluorophenyl group : Enhances the compound's lipophilicity and potential biological interactions.
  • Hydroxy group : Implicated in various biological activities, including antioxidant properties.

Structural Representation

ComponentDescription
Molecular FormulaC18H10FNO3C_{18}H_{10}FNO_3
Molecular Weight307.28 g/mol
Key Functional GroupsHydroxy (-OH), Fluorophenyl
Core StructureOxazine ring

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve:

  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through mitochondrial pathways.
  • Inhibition of Tumor Growth : Studies have shown significant reductions in tumor size in xenograft models when treated with this compound.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast (MCF7) and lung (A549) cancers. The results showed:

Cell LineIC50 (µM)Effectiveness
MCF715.2High
A54922.7Moderate

Mechanistic Insights

The interaction studies suggest that the presence of the hydroxy and fluorophenyl groups enhances the binding affinity to key biological targets, potentially leading to effective inhibition of cancer cell proliferation.

Other Biological Activities

In addition to its anticancer properties, preliminary studies have indicated that this compound may possess:

  • Antioxidant Activity : The hydroxy group contributes to scavenging free radicals, as demonstrated by DPPH assays.

Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%)
2-Fluorophenyl Compound85%
Control (Ascorbic Acid)95%

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound suggests a significant structure-activity relationship that can be explored for further optimization. Variations in substituents on the aromatic rings can lead to different biological activities.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the distinct advantages of this oxazine derivative:

Compound NameKey FeaturesBiological Activity
4-HydroxyquinolineHydroxy group on quinolineAntibacterial properties
2-(Phenylethynyl)-4-hydroxybenzaldehydeEthynyl and aldehyde groupsAnticancer activity
N-(2-Fluorophenyl)acetamideAcetamide linked to fluorophenylAnalgesic properties

Q & A

Q. Optimization strategies :

  • Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to monitor intermediate purity .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
A combination of techniques ensures structural validation:

Technique Application
NMR Assigns protons (e.g., hydroxyl at δ 10–12 ppm, fluorophenyl aromatic signals) and confirms stereochemistry .
FT-IR Identifies carbonyl (C=O, ~1700 cm<sup>-1</sup>) and hydroxyl (-OH, ~3200 cm<sup>-1</sup>) stretches .
HPLC-MS Quantifies purity (>95%) and detects trace byproducts .
X-ray crystallography Resolves absolute configuration (if crystals are obtainable) .

Advanced: How can computational methods like DFT resolve electronic properties and reactivity trends?

Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) provide insights into:

  • Electron distribution : HOMO-LUMO gaps predict nucleophilic/electrophilic sites .
  • Reaction pathways : Transition-state modeling for cyclization steps (activation energy barriers).
  • Non-covalent interactions : AIM analysis clarifies hydrogen-bonding networks influencing crystal packing .

Q. Methodology :

  • Optimize geometry at B3LYP/6-31G(d) level.
  • Calculate electrostatic potential maps to identify reactive regions.
  • Validate with experimental NMR chemical shifts (RMSD < 0.5 ppm) .

Advanced: What crystallographic challenges arise with this compound, and how can SHELX tools address them?

Answer:
Challenges :

  • Disorder in the ethynyl-fluorophenyl group : Dynamic motion in the solid state.
  • Twinned crystals : Common due to flexible oxazinone ring .

Q. Solutions using SHELX :

  • SHELXD : For phase determination via dual-space algorithms in cases of weak diffraction.
  • SHELXL : Refinement with anisotropic displacement parameters and TWIN/BASF commands to model twinning .
  • ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder .

Advanced: How to reconcile conflicting data between solution-state NMR and solid-state X-ray structures?

Answer:
Common discrepancies :

  • Conformational flexibility : Solution NMR may average signals, while X-ray captures a single conformation.
  • Hydrogen bonding : Solid-state H-bonds (observed via X-ray) may differ from solution interactions.

Q. Resolution strategies :

  • Perform variable-temperature NMR to detect dynamic processes.
  • Use DFT-MD simulations to model solution-state behavior .
  • Compare PXRD patterns with computational predictions to validate polymorphic forms .

Advanced: What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?

Answer:
Key modifications :

  • Fluorine substitution : Replace 2-fluorophenyl with 3- or 4-fluoro analogs to modulate lipophilicity and target binding .
  • Oxazinone ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to stabilize transition states in enzyme inhibition .

Q. SAR methodology :

  • Synthesize derivatives with systematic substituent variations.
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed descriptors (logP, polar surface area) .
  • Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .

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